Methyl 5-bromo-2,6-dimethoxynicotinate
Overview
Description
Methyl 5-bromo-2,6-dimethoxynicotinate is a useful research compound. Its molecular formula is C9H10BrNO4 and its molecular weight is 276.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 5-bromo-2,6-dimethoxynicotinate is a chemical compound that is often used in the field of organic chemistry. It’s known to be used in suzuki–miyaura coupling reactions, which involve the formation of carbon-carbon bonds .
Mode of Action
In Suzuki–Miyaura coupling reactions, this compound might act as an organoboron reagent. These reactions involve two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new palladium-carbon bond, while transmetalation involves the transfer of an organic group from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, this compound could play a role in the synthesis of complex organic molecules .
Result of Action
As a potential reagent in suzuki–miyaura coupling, it could contribute to the formation of carbon-carbon bonds, facilitating the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. In the context of Suzuki–Miyaura coupling, the reaction conditions are generally mild and tolerant to various functional groups . The organoboron reagents used in these reactions, potentially including this compound, are relatively stable, readily prepared, and generally environmentally benign .
Properties
IUPAC Name |
methyl 5-bromo-2,6-dimethoxypyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO4/c1-13-7-5(9(12)15-3)4-6(10)8(11-7)14-2/h4H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGLNDREJAQOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=N1)OC)C(=O)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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